3-(1-Aminopropan-2-YL)-8-azabicyclo[3.2.1]octan-3-OL
Description
Properties
Molecular Formula |
C10H20N2O |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
3-(1-aminopropan-2-yl)-8-azabicyclo[3.2.1]octan-3-ol |
InChI |
InChI=1S/C10H20N2O/c1-7(6-11)10(13)4-8-2-3-9(5-10)12-8/h7-9,12-13H,2-6,11H2,1H3 |
InChI Key |
NFNXMTRUFLGOHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1(CC2CCC(C1)N2)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
A patented process (US20060058343A1) describes preparing substituted 8-azabicyclo[3.2.1]octan-3-ols, including derivatives with aminoalkyl substituents at the 3-position. The key steps include:
- Starting from tropinone or related bicyclic ketones.
- Nucleophilic addition of an aminoalkyl reagent (such as an aminopropyl derivative) to the ketone carbonyl at the 3-position.
- Subsequent reduction or functional group manipulation to install the hydroxyl group at the 3-position, yielding the 3-ol derivative.
This process allows for variation in the amino substituent, enabling the preparation of 3-(1-aminopropan-2-yl) derivatives with controlled stereochemistry.
Detailed Reaction Conditions
- Starting material: 8-azabicyclo[3.2.1]octan-3-one (tropinone).
- Nucleophile: 1-aminopropan-2-yl organometallic or amine reagent.
- Solvent: Commonly polar aprotic solvents such as dimethylacetamide or acetonitrile.
- Temperature: Reactions often performed at 0 °C to ambient temperature to control stereoselectivity.
- Catalysts/Additives: Use of bases like potassium phosphate to facilitate nucleophilic addition.
- Workup: Extraction, washing with aqueous solutions (e.g., sodium bicarbonate, sodium tetrafluoroborate), drying, and purification by chromatography.
An example from the literature involves the use of trifluoroacetic anhydride and thianthrene S-oxide for activation steps, followed by nucleophilic substitution and photochemical irradiation to drive the reaction to completion.
Enantioselective and Stereochemical Control
Stereocontrol in the formation of the 8-azabicyclo[3.2.1]octane core and the 3-substituted alcohol is critical for biological activity. Methods include:
- Enantioselective catalysis during cyclization steps.
- Desymmetrization of achiral intermediates such as tropinone derivatives.
- Use of chiral auxiliaries or chiral catalysts to induce stereoselectivity in nucleophilic addition or reduction steps.
Recent advances have reported enantioselective constructions directly yielding the bicyclic scaffold with the desired stereochemistry at the 3-position, enabling efficient synthesis of tropane alkaloid analogues.
Representative Data Table: Key Preparation Parameters
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Starting material | Tropinone (8-azabicyclo[3.2.1]octan-3-one) | Core bicyclic ketone scaffold |
| Nucleophilic addition | 1-Aminopropan-2-yl organometallic or amine | Addition at 3-position ketone carbonyl |
| Solvent | Acetonitrile, Dimethylacetamide | Polar aprotic solvents for optimal reactivity |
| Temperature | 0 °C to room temperature | Controls stereoselectivity |
| Activation | Trifluoroacetic anhydride, thianthrene S-oxide | Facilitates substitution reactions |
| Base | Potassium phosphate | Promotes nucleophilic substitution |
| Workup | Aqueous NaHCO3, NaBF4 wash, drying over Na2SO4 | Purification and isolation of product |
| Purification | Column chromatography (PE/AcOEt) | Isolation of pure 3-(1-aminopropan-2-yl)-3-ol derivative |
Research Findings and Optimization
- The use of photochemical irradiation (white LEDs) enhances reaction efficiency in some substitution steps.
- Stereochemical outcomes depend on the choice of nucleophile, solvent, temperature, and catalyst system.
- Structural studies indicate that the bicyclic core's rigidity and substituent conformation influence biological activity, emphasizing the need for precise stereocontrol during synthesis.
- Modifications on the aminoalkyl substituent affect binding affinity and selectivity in biological targets, guiding synthetic modifications.
Chemical Reactions Analysis
Types of Reactions
3-(1-Aminopropan-2-YL)-8-azabicyclo[3.2.1]octan-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amine groups can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and hydroxyl sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, such as alkylated or acylated amines and oxidized alcohols.
Scientific Research Applications
3-(1-Aminopropan-2-YL)-8-azabicyclo[3.2.1]octan-3-OL has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of 3-(1-Aminopropan-2-YL)-8-azabicyclo[3.2.1]octan-3-OL involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing biochemical pathways and physiological processes .
Comparison with Similar Compounds
Core Scaffold Variations
The 8-azabicyclo[3.2.1]octane (tropane) core is shared among all analogs. Key differences arise from substituents at the 3-position and nitrogen modifications:
Key Observations :
- Tropine (8-methyl substitution) is a foundational alkaloid with well-documented anticholinergic activity .
- Aryl-substituted analogs (e.g., 4-chlorophenyl, 2-naphthyl) exhibit enhanced dopamine D2-like receptor binding, with halogenated aryl groups improving lipophilicity and receptor affinity .
- The target compound’s 1-aminopropan-2-yl group introduces a primary amine, increasing polarity compared to aryl groups. This may enhance solubility but reduce blood-brain barrier penetration .
Key Observations :
Pharmacological Activity
Dopamine D2-like receptor binding is a common theme among tropane derivatives:
Key Observations :
- Aryl-substituted derivatives show nanomolar affinity for D2 receptors, with halogenated groups (Cl, F) optimizing binding .
- However, its lack of aromaticity could reduce affinity compared to aryl analogs.
Physicochemical Properties
| Property | Target Compound (Predicted) | 3-(4-Chlorophenyl) Analog | Tropine |
|---|---|---|---|
| Molecular Weight | ~215 g/mol | 297.8 g/mol | 141.2 g/mol |
| LogP | ~1.2 (moderate polarity) | 3.5 (lipophilic) | 1.0 |
| Solubility | High (amine enhances H2O) | Low | Moderate |
| Stability | Air-stable (amine oxidation risk) | Air-sensitive (bromophenyl variant) | Stable |
Biological Activity
3-(1-Aminopropan-2-YL)-8-azabicyclo[3.2.1]octan-3-OL, commonly referred to as a bicyclic amine compound, belongs to a class of compounds known for their diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The compound features a bicyclic structure comprising an azabicyclo framework, which is significant for its interaction with biological targets. The presence of an amino group enhances its ability to engage in hydrogen bonding, influencing its solubility and reactivity.
Research indicates that this compound may interact with various neurotransmitter systems, particularly those involving acetylcholine and dopamine pathways. Its structural similarity to other known psychoactive compounds suggests potential roles in modulating neurotransmission.
Pharmacological Effects
- CNS Activity : Preliminary studies suggest that 3-(1-Aminopropan-2-YL)-8-azabicyclo[3.2.1]octan-3-OL exhibits central nervous system (CNS) activity, potentially acting as an agonist or antagonist at specific receptors.
- Neuroprotective Effects : Some findings indicate neuroprotective properties, possibly through the inhibition of oxidative stress and modulation of apoptotic pathways in neuronal cells.
- Antimicrobial Activity : The compound has shown promise in preliminary antimicrobial assays, demonstrating activity against certain bacterial strains, which may be attributed to its ability to disrupt bacterial cell membranes.
Study 1: Neuroprotective Potential
A study investigated the neuroprotective effects of 3-(1-Aminopropan-2-YL)-8-azabicyclo[3.2.1]octan-3-OL in a rodent model of neurodegeneration. Results indicated a significant reduction in neuronal loss and improved cognitive function compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Study 2: Antimicrobial Efficacy
In vitro tests were conducted to evaluate the antimicrobial efficacy of the compound against various pathogens. The results demonstrated effective inhibition of growth in Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
